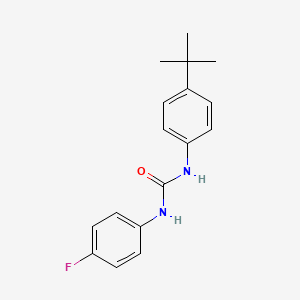

N-(4-叔丁基苯基)-N'-(4-氟苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea is a compound of interest in various chemical and pharmaceutical fields due to its unique structural and chemical properties. Ureas and their derivatives are widely researched for their potential applications in drug development, material science, and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea and related compounds typically involves the reaction of aniline derivatives with isocyanates or through the use of phosgene substitutes for urea formation. Directed lithiation methods have also been employed to introduce substituents at specific positions on the phenyl rings, enabling the synthesis of a wide range of substituted ureas (Smith, El‐Hiti, & Alshammari, 2013). Additionally, catalyst-free methods in water have been developed for the N-tert-butyloxycarbonylation of amines, showcasing advancements in greener synthesis approaches (Chankeshwara & Chakraborti, 2006).

Molecular Structure Analysis

The molecular structure of N,N′-bis-(4-fluorophenyl)urea and similar compounds has been determined using X-ray diffraction and spectroscopic methods. These studies reveal that the benzene rings can exhibit various degrees of twist relative to each other, influencing the compound's intermolecular interactions and physical properties (Loh et al., 2010).

Chemical Reactions and Properties

Ureas are known to participate in a variety of chemical reactions, including the formation of hydrogen bonds, which significantly affect their reactivity and potential applications. The chemoselective N-tert-butyloxycarbonylation of amines in water demonstrates the versatility of ureas in synthetic chemistry, allowing for the protection of amines without side reactions (Chankeshwara & Chakraborti, 2006).

科学研究应用

化学合成

N-(4-叔丁基苯基)-N'-(4-氟苯基)脲及其相关化合物已在化学合成领域得到广泛探索,证明了其作为各种合成过程中的中间体的用途。例如,相关脲衍生物的定向锂化已被证明可以促进各种取代产物的生产,突出了该化合物在扩展合成方法以构建复杂分子中的作用。这些过程强调了该化合物在有机合成中的重要性,通过选择性反应提供了实现目标产物高产率的途径 (Smith, El‐Hiti, & Alshammari, 2013).

环境应用

在农业和环境科学中,基于脲的化合物,包括 N-(4-叔丁基苯基)-N'-(4-氟苯基)脲,已作为氮肥得到应用。人们已经研究了将脲酶抑制剂与尿素肥料一起使用以减少淹水稻田中的氨挥发,从而提高氮的利用效率并减少环境污染。这些研究说明了 N-(4-叔丁基苯基)-N'-(4-氟苯基)脲衍生物在通过减轻氮损失来提高农业实践可持续性方面的潜力 (Freney 等人,1993).

医学影像

在医学影像领域,N-(4-叔丁基苯基)-N'-(4-氟苯基)脲的衍生物已被合成并评估其在正电子发射断层扫描 (PET) 成像中的潜在用途。4-[18F]氟苯基脲衍生物的合成展示了这些化合物在开发可用于诊断目的的放射性标记探针中的应用,有助于体内生物过程的可视化和量化 (Olma, Ermert, & Coenen, 2006).

分子器件

此外,N-(4-叔丁基苯基)-N'-(4-氟苯基)脲衍生物的独特结构特征已被用于分子器件的设计中。例如,已经研究了此类化合物与环糊精的络合作用以开发自组装分子器件,说明了它们在纳米技术和材料科学中创建具有新颖光学或电子特性的系统的潜力 (Lock 等人,2004).

属性

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-4-8-14(9-5-12)19-16(21)20-15-10-6-13(18)7-11-15/h4-11H,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJAJJSLAJSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)